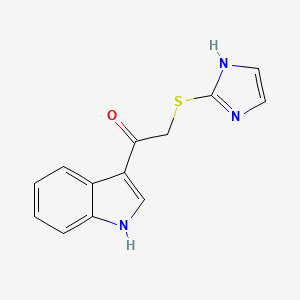
1,2-dimethyl-N-(2-propan-2-yloxyethyl)benzimidazole-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2-dimethyl-N-(2-propan-2-yloxyethyl)benzimidazole-5-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicine, biology, and chemistry. This compound is also known as A-769662 and is a potent activator of AMP-activated protein kinase (AMPK).
Mecanismo De Acción
The mechanism of action of 1,2-dimethyl-N-(2-propan-2-yloxyethyl)benzimidazole-5-carboxamide involves the activation of AMPK, which is a key regulator of cellular energy homeostasis. AMPK activation leads to the inhibition of anabolic pathways, such as protein synthesis and lipid synthesis, and the activation of catabolic pathways, such as glucose uptake and fatty acid oxidation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1,2-dimethyl-N-(2-propan-2-yloxyethyl)benzimidazole-5-carboxamide are primarily mediated through the activation of AMPK. This activation leads to increased glucose uptake and fatty acid oxidation, which can help to reduce insulin resistance and improve glucose metabolism. Additionally, this compound has been shown to induce apoptosis in cancer cells, which may have potential applications in cancer therapy.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 1,2-dimethyl-N-(2-propan-2-yloxyethyl)benzimidazole-5-carboxamide in lab experiments is its potency in activating AMPK. This makes it a useful tool for studying the effects of AMPK activation on various cellular processes. However, one limitation of using this compound is its relatively low solubility in water, which can make it difficult to work with in certain experimental settings.
Direcciones Futuras
There are several potential future directions for research on 1,2-dimethyl-N-(2-propan-2-yloxyethyl)benzimidazole-5-carboxamide. One area of interest is the development of more potent and selective AMPK activators, which could have potential therapeutic applications in the treatment of diabetes and cancer. Additionally, further studies are needed to elucidate the molecular mechanisms underlying the anti-cancer effects of this compound, which could lead to the development of new cancer therapies. Finally, research is needed to explore the potential applications of this compound in other fields, such as agriculture and environmental science.
Métodos De Síntesis
The synthesis of 1,2-dimethyl-N-(2-propan-2-yloxyethyl)benzimidazole-5-carboxamide involves the reaction of 2-aminobenzimidazole with 2-bromo-2-methylpropionic acid tert-butyl ester. The resulting intermediate is then reacted with methyl magnesium bromide, followed by treatment with a solution of 2-methylpropan-2-ol and acetic acid. The final product is obtained after purification using column chromatography.
Aplicaciones Científicas De Investigación
1,2-dimethyl-N-(2-propan-2-yloxyethyl)benzimidazole-5-carboxamide has been extensively studied for its potential applications in various scientific fields. In medicine, this compound has been shown to have anti-diabetic effects by activating AMPK, which regulates glucose and lipid metabolism. It has also been studied for its potential use in the treatment of cancer, as it has been shown to induce apoptosis in cancer cells.
Propiedades
IUPAC Name |
1,2-dimethyl-N-(2-propan-2-yloxyethyl)benzimidazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O2/c1-10(2)20-8-7-16-15(19)12-5-6-14-13(9-12)17-11(3)18(14)4/h5-6,9-10H,7-8H2,1-4H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSRSZLPBPLEILU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(N1C)C=CC(=C2)C(=O)NCCOC(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl 7-(hydroxymethyl)imidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B7629103.png)
![Ethyl 3-(cyclobutanecarbonylamino)imidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B7629121.png)
![N-(3,4-difluorophenyl)-2-[[2-[(2-fluorophenyl)methyl-methylamino]acetyl]amino]acetamide](/img/structure/B7629129.png)
![2,5-difluoro-N-[2-(methylsulfamoyl)ethyl]benzamide](/img/structure/B7629137.png)
![1-[4-(3-Bromophenoxy)piperidin-1-yl]ethanone](/img/structure/B7629153.png)
![3-[(4-Methyl-5-phenyl-1,2,4-triazol-3-yl)sulfanylmethyl]-5-phenyl-1,2-oxazole](/img/structure/B7629168.png)


![[6-(Cyclopropylamino)pyridin-3-yl]-pyrrolidin-1-ylmethanone](/img/structure/B7629192.png)
![N-[2-(cyclohexen-1-yl)ethyl]-2-hydroxy-2,2-diphenylacetamide](/img/structure/B7629198.png)


